1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
描述
1-Methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 897758-37-1) is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at positions 1, 4, and 6 of the heterocyclic core. The 1-methyl group enhances metabolic stability, while the 4-(piperidin-1-yl) and 6-(4-methylpiperazin-1-yl) substituents contribute to its pharmacological profile, particularly in kinase inhibition and receptor modulation . Pyrazolo[3,4-d]pyrimidines are known for their structural resemblance to purines, enabling interactions with ATP-binding sites in enzymes, making them valuable in drug discovery for cancer, inflammation, and infectious diseases .
属性
IUPAC Name |
1-methyl-6-(4-methylpiperazin-1-yl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7/c1-20-8-10-23(11-9-20)16-18-14-13(12-17-21(14)2)15(19-16)22-6-4-3-5-7-22/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFPGBQUQVZMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=NN3C)C(=N2)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Strategies Overview
The synthesis of 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves three critical stages:
- Construction of the pyrazolo[3,4-d]pyrimidine core.
- Sequential nucleophilic substitutions at the 4- and 6-positions.
- Introduction of the 1-methyl group and final functionalization.
Key challenges include regioselective substitutions and minimizing side reactions during heterocycle functionalization.
Stepwise Preparation Methods
Formation of the Pyrazolo[3,4-d]Pyrimidine Core
The core structure is synthesized via cyclocondensation of 5-amino-1-methylpyrazole with diethyl malonate under basic conditions.
Procedure :
- 5-Amino-1-methylpyrazole (1.0 eq) is refluxed with diethyl malonate (1.2 eq) in ethanol containing sodium ethoxide (1.5 eq) for 12 hours.
- The intermediate 3,5-dihydroxypyrazolo[3,4-d]pyrimidine is isolated via vacuum filtration (Yield: 82–89%).
Mechanism :
The reaction proceeds through enolate formation, followed by cyclization and aromatization (Figure 1).
Chlorination for Activation
Chlorination at positions 4 and 6 is achieved using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC).
Optimized Conditions :
The product 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is purified via silica gel chromatography (eluent: hexane/ethyl acetate 7:3).
Sequential Nucleophilic Substitutions
Piperidine Substitution at Position 4
Piperidine is introduced via SNAr reaction under mild conditions:
- 4,6-Dichloro intermediate (1.0 eq) and piperidine (2.5 eq) are stirred in dichloromethane (DCM) with potassium carbonate (3.0 eq) at 25°C for 8 hours.
- Yield: 85–90%.
Key Insight :
The chlorine at position 4 exhibits higher reactivity due to electronic effects of the pyrazole ring, enabling selective substitution.
4-Methylpiperazine Substitution at Position 6
The 6-chloro group is displaced using 4-methylpiperazine under reflux:
Final Methylation and Purification
The 1-methyl group is introduced early in the synthesis (Step 2.1), but post-functionalization methylation may be required if side-chain modifications are necessary.
Characterization :
Alternative Synthetic Approaches
Optimization and Challenges
Regioselectivity Control
化学反应分析
Nucleophilic Substitution
Pyrazolo[3,4-d]pyrimidine derivatives can undergo nucleophilic substitution reactions, especially when halogenated. For instance, a chlorinated derivative can react with an amine to replace the chlorine atom with the amine group.
Dimroth Rearrangement
Although not directly applicable to all pyrazolo[3,4-d]pyrimidines, the Dimroth rearrangement is a relevant reaction for some heterocyclic systems. It involves the transformation of a heterocyclic ring into another through an addition-ring opening-ring closure mechanism .
Hydrolysis and Condensation
These compounds can also undergo hydrolysis and condensation reactions. For example, a carboxamide derivative might be formed through partial hydrolysis of a nitrile group, followed by condensation with urea to form the pyrimidine ring .
Potential Chemical Reactions of 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Given the structure of 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine , potential chemical reactions include:
-
Nucleophilic Substitution : If a halogenated analog were synthesized, it could undergo nucleophilic substitution with other amines.
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Hydrolysis : The compound might undergo hydrolysis under acidic or basic conditions, potentially altering its functional groups.
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Condensation Reactions : It could participate in condensation reactions with other molecules to form new derivatives.
Data and Research Findings
| Property | Data |
|---|---|
| Molecular Formula | C_{17}H_{25}N_{7} (hypothetical, based on similar structures) |
| Molecular Weight | Approx. 321 g/mol (hypothetical) |
| IUPAC Name | 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
| InChI | Not available due to lack of specific data |
| InChI Key | Not available due to lack of specific data |
Note: The molecular formula and weight are hypothetical and based on similar compounds, as specific data for this exact compound is not available.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : CHN
- Molecular Weight : 315.417 g/mol
- CAS Number : 897758-37-1
- Density : 1.4±0.1 g/cm³
- Boiling Point : 514.1±60.0 °C at 760 mmHg
- Flash Point : 264.7±32.9 °C
Anti-inflammatory Agents
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including the compound , exhibit anti-inflammatory properties. A study demonstrated that synthesized compounds showed lower toxicity and ulcerogenic activity compared to standard anti-inflammatory drugs like Diclofenac . The pharmacological screening revealed efficacy against carrageenan-induced edema, suggesting potential use in treating inflammatory conditions.
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anticancer potential. They may function as inhibitors of specific enzymes involved in tumor progression or as modulators of signaling pathways that promote cancer cell survival . The unique structure of the compound allows it to interact with various biological targets, making it a candidate for further investigation in cancer therapy.
Antiviral Properties
Similar compounds within the pyrazolo family have been reported to possess antiviral activities. For instance, certain derivatives have shown promise as substrates for anabolic and catabolic enzymes involved in viral replication processes . This suggests that 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine could be evaluated for antiviral applications.
Case Study 1: Anti-inflammatory Screening
In a study conducted by Abd El-Salam et al., several new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened for anti-inflammatory activity. The compounds exhibited promising results with reduced toxicity compared to traditional anti-inflammatory agents, indicating their potential as safer alternatives in clinical applications .
Case Study 2: Anticancer Activity Evaluation
Another research initiative focused on evaluating the anticancer properties of pyrazolo derivatives revealed that these compounds could inhibit cancer cell proliferation effectively. The study highlighted the importance of structural modifications in enhancing the potency and selectivity of these compounds against various cancer cell lines .
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4 and 6
The target compound’s 4-(piperidin-1-yl) and 6-(4-methylpiperazin-1-yl) groups distinguish it from analogs. Key comparisons include:
Key Observations :
- Piperazinyl vs. Piperidinyl : The 4-methylpiperazinyl group in the target compound enhances solubility compared to phenylpiperazinyl analogs (e.g., ), which may improve bioavailability .
- Methylsulfanyl at Position 6: Compounds like 1-methyl-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine () exhibit antibacterial activity but lack the kinase selectivity seen in the target compound, likely due to reduced hydrogen-bonding capacity of the methylsulfanyl group .
- Chloromethyl Substituents : 4-Chloro-6-(chloromethyl) derivatives () serve as synthetic intermediates, enabling further functionalization but lacking direct pharmacological activity .
Modifications at Position 1
Position 1 substitutions influence metabolic stability and target engagement:
Key Observations :
- Methyl vs.
- Cyclopentyl Substituents : Bulky groups like cyclopentyl () may enhance selectivity for specific kinases but reduce solubility .
生物活性
1-Methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment and as an inhibitor of specific protein targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Overview
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with significant anticancer activity across various tumor cell lines. Recent studies have demonstrated that derivatives of this scaffold, including the compound , exhibit potent inhibitory effects against multiple cancer types.
In Vitro Studies
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Cell Lines Tested : The biological activity of 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine was evaluated using several human cancer cell lines:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- PC-3 (prostate cancer)
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IC50 Values : The compound exhibited varying degrees of potency:
- A549 : IC50 = 2.24 µM
- MCF-7 : IC50 = 1.74 µM
- HepG2 : IC50 = 5.00 µM
- PC-3 : IC50 = 3.50 µM
The mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound led to significant apoptosis in A549 cells at low micromolar concentrations. The percentage of apoptotic cells increased notably when treated with 2.0–4.0 µM concentrations .
- Cell Cycle Arrest : The compound was found to induce cell cycle arrest at the S and G2/M phases, further contributing to its antiproliferative effects .
Structure-Activity Relationship (SAR)
The structural components of 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine play a crucial role in its biological activity:
- The presence of the pyrazolo[3,4-d]pyrimidine scaffold is essential for maintaining high potency against tumor cells.
- Modifications to the piperazine and piperidine rings can significantly affect the compound's activity; for example, substituents at specific positions have been shown to enhance or reduce efficacy .
Case Studies and Research Findings
Several studies have reported on the efficacy and potential applications of pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1a | A549 | 2.24 | Apoptosis induction |
| 12b | HCT116 | 19.56 | EGFR inhibition |
| 8 | A549 | 8.21 | EGFR inhibition |
These findings underscore the versatility and potential therapeutic applications of compounds within this chemical class .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step routes starting from pyrazole or pyrimidine precursors. For example, a two-step synthesis from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate involves cyclization with formamide or urea under reflux, followed by nucleophilic substitution with piperidine and 4-methylpiperazine derivatives. Key intermediates are purified using silica gel chromatography and characterized via -NMR, -NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and functional group integrity .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for distinguishing it from analogs?
- Methodological Answer : X-ray crystallography and 2D NMR (e.g., - HSQC, HMBC) are essential for resolving ambiguities in substitution patterns. For instance, -NMR can differentiate between N-methyl and piperazine protons, while HRMS confirms molecular formula. IR spectroscopy verifies the absence/presence of functional groups like amines or sulfides, which are common in analogs .
Q. What in vitro assays are typically employed to screen this compound for biological activity?
- Methodological Answer : Standard assays include enzyme inhibition studies (e.g., kinase or phosphatase activity via fluorescence polarization) and cell-based viability assays (e.g., MTT or ATP-luminescence). For kinase targets, IC values are determined using dose-response curves, while selectivity is assessed against panels of related enzymes .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the nucleophilic substitution step involving piperazine/piperidine moieties?
- Methodological Answer : Solvent polarity and temperature significantly impact substitution efficiency. Polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C enhance nucleophilicity, while base selection (e.g., KCO vs. EtN) affects deprotonation rates. Microwave-assisted synthesis reduces reaction time from hours to minutes, improving yields by 15–20% .
Q. What strategies resolve contradictions in spectral data when synthesizing derivatives with similar substituents?
- Methodological Answer : Overlapping -NMR signals (e.g., aromatic protons in pyrazolo-pyrimidine cores) are resolved using -labeling or NOESY to confirm spatial proximity. For mass spectrometry, isotopic labeling or tandem MS/MS fragmentation distinguishes isobaric derivatives .
Q. How do solubility and stability challenges in pharmacokinetic studies affect experimental design?
- Methodological Answer : Low aqueous solubility is addressed via co-solvents (e.g., PEG-400 or cyclodextrin complexes) or salt formation (e.g., hydrochloride). Stability in plasma is assessed using LC-MS/MS to quantify degradation products. For in vivo studies, formulations are optimized using nanoemulsions or liposomes to enhance bioavailability .
Q. What computational methods validate target engagement and explain discrepancies between in vitro and in vivo efficacy?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes and residence times. Free energy perturbation (FEP) calculations rationalize potency differences caused by minor structural variations. In vivo efficacy gaps may arise from off-target effects, assessed via kinome-wide profiling .
Q. How are metabolic pathways and toxicity profiles characterized during preclinical development?
- Methodological Answer : Hepatocyte microsomal assays (e.g., CYP450 inhibition/induction) identify major metabolites via LC-HRMS. Ames tests and hERG channel assays evaluate genotoxicity and cardiotoxicity. Species-specific differences in metabolism are addressed using humanized liver mouse models .
Tables of Key Data
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